2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene and pyrimidine ring. Key structural attributes include:
- 3-butyl substituent: Enhances lipophilicity and influences pharmacokinetic properties.
- Acetamide linkage: Connects the thienopyrimidine moiety to a 3-chloro-4-methoxyphenyl group, providing steric bulk and electronic modulation (e.g., electron-withdrawing Cl and electron-donating OMe groups) .
Thienopyrimidine derivatives are widely explored for anticancer and kinase-inhibitory activities due to their structural resemblance to purine bases, enabling interactions with biological targets .
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-4-8-22-18(25)17-14(7-9-28-17)23(19(22)26)11-16(24)21-12-5-6-15(27-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
InChI Key |
YBJAGZNIJLXTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms an intermediate which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on substituents, physicochemical properties, and inferred biological activities.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations:
The tetrahydropyrimidine derivative (Row 4) adopts a non-aromatic, flexible core, which may reduce target affinity but improve metabolic stability .
Substituent Effects: 3-butyl vs. 3-Cl-4-OMe-phenyl vs. 3-OMe-phenyl: The chloro-methoxy substitution in the target compound provides a balance of electron-withdrawing and -donating effects, favoring interactions with hydrophobic enzyme pockets .
Physicochemical Properties: The target compound’s predicted logP (~4.5) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. The pyrido-thieno analog (Row 2) likely has higher logP (~5.0), which may limit aqueous solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving chloroacetyl chloride coupling or thiol-exchange reactions .
- The benzyl derivative (Row 1) requires benzylation steps, which may introduce synthetic complexity .
Research Findings and Implications
- Cytotoxicity: While direct data for the target compound is unavailable, analogs like the tetrahydrobenzo-thieno[2,3-d]pyrimidine () show moderate cytotoxicity (IC50 >5 μM), suggesting the thienopyrimidine core is critical for bioactivity .
- Kinase Inhibition : The 3-Cl-4-OMe-phenyl acetamide group may mimic ATP’s adenine moiety, enabling kinase binding—a hypothesis supported by studies on similar pyrimidine derivatives .
- Metabolic Stability : The butyl chain in the target compound may reduce oxidative metabolism compared to benzyl or naphthyl groups, as seen in and .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has gained attention for its diverse biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a thieno[3,2-d]pyrimidine core structure. The presence of functional groups such as the butyl group enhances lipophilicity, which is crucial for biological activity. The chloro and methoxy substituents are expected to influence the compound's interaction with biological targets.
Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit significant biological activities due to their ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis and may have implications in treating metabolic disorders such as obesity and dyslipidemia .
- Anticancer Activity : Similar thieno[3,2-d]pyrimidine derivatives have shown promise in anticancer applications by inhibiting cancer cell proliferation through various pathways . The specific interactions and pathways for this compound require further investigation.
Biological Activity Data
The following table summarizes key biological activities associated with similar thieno[3,2-d]pyrimidine compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Methyl substitution on thiophene | Antimicrobial |
| 6-Chlorothieno[3,2-d]pyrimidine | Chlorine substitution | Anticancer |
| 4-Aminothieno[3,2-d]pyrimidine | Amino group addition | Enzyme inhibition |
The unique combination of functional groups in This compound may enhance its biological activity compared to other compounds in this class.
Case Studies and Research Findings
Several studies have investigated the biological effects of thieno[3,2-d]pyrimidine derivatives:
- ACC Inhibition : A study demonstrated that similar compounds effectively inhibited ACC activity in vitro and in vivo models. The results indicated a dose-dependent reduction in fatty acid synthesis with an effective dose (ED50) below 0.3 mg/kg .
- Anticancer Properties : In vitro assays on cancer cell lines showed that thieno[3,2-d]pyrimidines could induce apoptosis and inhibit cell proliferation. For instance, compounds similar to the target molecule were tested against LNCaP prostate cancer cells and exhibited significant cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
